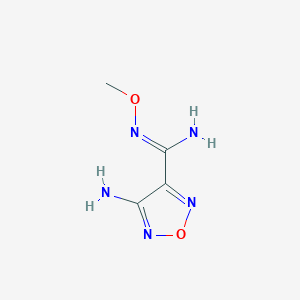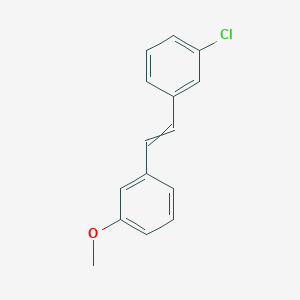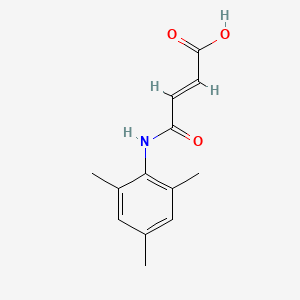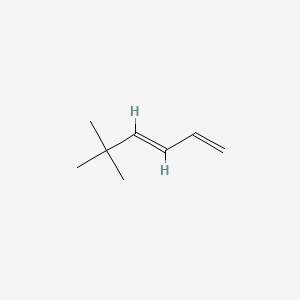
5,5-Dimethyl-1,3-hexadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-1,3-hexadiene is an organic compound with the molecular formula C₈H₁₄. It is a diene, meaning it contains two double bonds. The structure of this compound consists of a hexadiene backbone with two methyl groups attached to the fifth carbon atom. This compound is known for its unique chemical properties and reactivity due to the presence of conjugated double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,3-hexadiene can be achieved through various methods. One common approach involves the dehydrohalogenation of 5,5-dimethyl-1,3-hexanediol using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve catalytic dehydrogenation of suitable precursors. The process often requires the use of metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms and form the desired diene structure.
化学反応の分析
Types of Reactions
5,5-Dimethyl-1,3-hexadiene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form addition products.
Oxidation: It can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or other oxidation products.
Cycloaddition: The diene can participate in Diels-Alder reactions with dienophiles to form cyclic adducts.
Common Reagents and Conditions
Electrophilic Addition: Reagents like bromine (Br₂) or hydrogen chloride (HCl) are commonly used under mild conditions.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution or ozone (O₃) in an organic solvent.
Cycloaddition: Diels-Alder reactions typically require a dienophile and may be conducted at room temperature or under mild heating.
Major Products Formed
Electrophilic Addition: Halogenated or hydrogenated derivatives of this compound.
Oxidation: Diols or other oxidized products.
Cycloaddition: Cyclic adducts formed through the Diels-Alder reaction.
科学的研究の応用
5,5-Dimethyl-1,3-hexadiene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and their behavior in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and natural product analogs.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5,5-Dimethyl-1,3-hexadiene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. The presence of conjugated double bonds allows for resonance stabilization of reaction intermediates, making the compound highly reactive in electrophilic addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific reaction and reagents used.
類似化合物との比較
Similar Compounds
1,3-Hexadiene: A diene with a similar structure but without the methyl groups at the fifth carbon.
2,4-Hexadiene: Another diene with double bonds at different positions.
Isoprene (2-Methyl-1,3-butadiene): A diene with a similar conjugated system but a different carbon backbone.
Uniqueness
5,5-Dimethyl-1,3-hexadiene is unique due to the presence of two methyl groups at the fifth carbon, which influences its reactivity and stability. The conjugated double bonds provide resonance stabilization, making it a valuable compound for studying electrophilic addition and cycloaddition reactions.
特性
IUPAC Name |
(3E)-5,5-dimethylhexa-1,3-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQGTKPNABNLF-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C=C/C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36320-14-6, 59697-92-6 |
Source


|
| Record name | (E)-1,3-Hexadiene, 5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036320146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-5,5-Dimethyl-1,3-hexadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059697926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

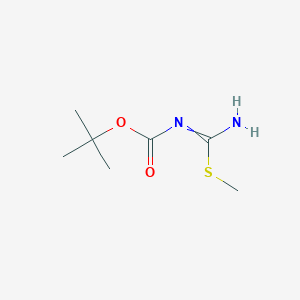
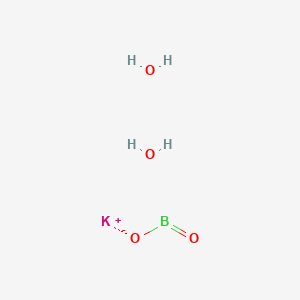
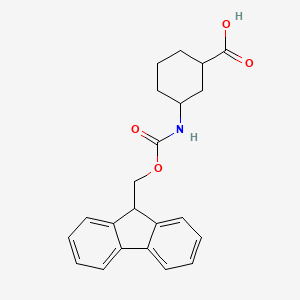
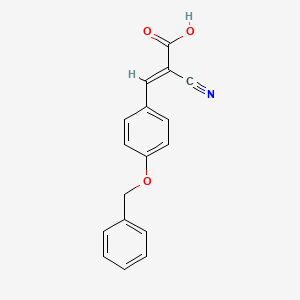
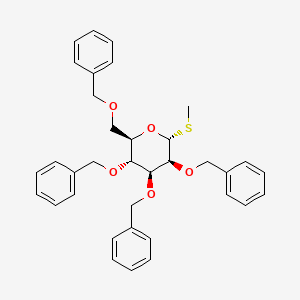
![(3aS,6aR)-3-propan-2-yl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4-one](/img/structure/B1143290.png)
